H-Tyr-Phe-Pheacetate
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Overview
Description
H-Tyr-Phe-Pheacetate is a synthetic peptide compound composed of three amino acids: tyrosine (Tyr), phenylalanine (Phe), and phenylalanine acetate (Pheacetate). This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Phe-Pheacetate typically involves solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, phenylalanine and phenylalanine acetate, are added sequentially through coupling reactions using reagents such as carbodiimides and activators like HBTU or HATU. The peptide chain is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Phe-Pheacetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the peptide backbone or specific side chains using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane, mild conditions.
Reduction: Sodium borohydride, aqueous or alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents and catalysts.
Major Products Formed
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Functionalized peptide derivatives.
Scientific Research Applications
H-Tyr-Phe-Pheacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of H-Tyr-Phe-Pheacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-Phe-OH: A related δ opioid agonist with similar receptor-bound conformations but different pharmacophores.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity.
Uniqueness
H-Tyr-Phe-Pheacetate is unique due to its specific amino acid sequence and the presence of the phenylalanine acetate residue. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H33N3O7 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H29N3O5.C2H4O2/c28-22(15-20-11-13-21(31)14-12-20)25(32)29-23(16-18-7-3-1-4-8-18)26(33)30-24(27(34)35)17-19-9-5-2-6-10-19;1-2(3)4/h1-14,22-24,31H,15-17,28H2,(H,29,32)(H,30,33)(H,34,35);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
InChI Key |
YPACVIHAWSHGFC-NYTZCTPBSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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